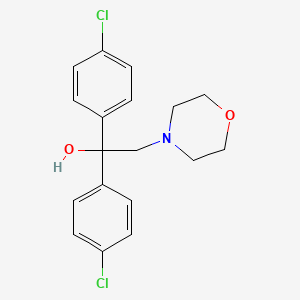
1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol is a useful research compound. Its molecular formula is C18H19Cl2NO2 and its molecular weight is 352.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Amino alcohol ligands, which are structurally related to the compound of interest, have been used for the highly enantioselective addition of organozinc reagents to aldehydes. This process is critical in creating chiral molecules with high enantiomeric excess, a fundamental aspect of medicinal chemistry and drug development (Nugent, 2002).
Catalysis
Catalytic activities, especially in the oxidation of alcohols to corresponding aldehydes and ketones, have been reported. Oxo-rhenium complexes, for example, demonstrated efficient catalysis in alcohol oxidation, utilizing sulfoxide as the oxidant agent. This process is significant for industrial applications, including the synthesis of fine chemicals and pharmaceutical intermediates (Sousa et al., 2013).
Molecular Engineering
In the field of material science, molecular engineering of electron transport materials (ETMs) for organic light-emitting diodes (OLEDs) is a key application. By modulating hydrogen bonds in phenanthroline derivatives, researchers have developed materials with high thermal stability, large electron mobility, and excellent doping abilities. This work underscores the importance of chemical modification to enhance the performance of materials used in electronics (Bin et al., 2020).
Green Chemistry
The development of green chemistry methodologies for the oxidation of alcohols in water using palladium complexes highlights the industry's move towards more sustainable practices. This approach minimizes the use of harmful solvents and leverages water as a green solvent, aligning with environmental sustainability goals (ten Brink et al., 2000).
Biocatalysis
Biocatalysis offers a route to synthesize chiral intermediates of pharmaceutical importance with high enantioselectivity. The use of specific bacterial strains for the biotransformation of key intermediates into valuable chiral alcohols is an area of active research, demonstrating the intersection of microbiology and synthetic chemistry (Miao et al., 2019).
Mechanism of Action
Target of Action
Related compounds such as ddt and its metabolites have been shown to interact with the androgen receptor (ar), particularly mutant ars found in certain tumor cells .
Mode of Action
It’s structurally related to ddt, which is known to modulate the voltage-gated sodium channel (vgsc) and has historically been used to control many insect pests .
Biochemical Pathways
For instance, DDT has been shown to stimulate androgen independence in prostate cancer cells through the activation of mutant Androgen Receptor and Mitogen-Activated Protein Kinase pathways .
Pharmacokinetics
Related compounds like ddt are known for their persistence in the environment, with a half-life up to 30 years . This suggests that 1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol may also exhibit significant persistence and bioaccumulation.
Result of Action
Related compounds like ddt and its metabolites have been associated with several health and social problems due to their accumulation in the environment and their biomagnification properties in living organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the persistence and bioaccumulation of related compounds like DDT are influenced by factors such as temperature, pH, and the presence of organic matter . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
1,1-Bis(4-chlorophenyl)-2-morpholino-1-ethanol can have various effects on different types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-16-5-1-14(2-6-16)18(22,13-21-9-11-23-12-10-21)15-3-7-17(20)8-4-15/h1-8,22H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXKJABUCDBNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)
![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)
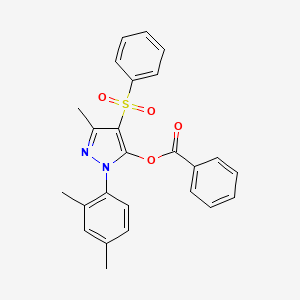
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)
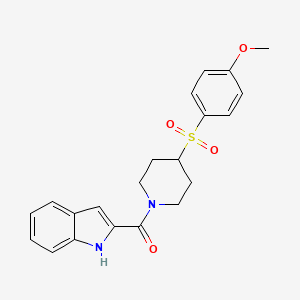
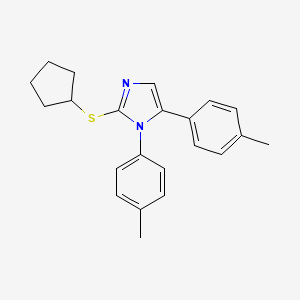
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)
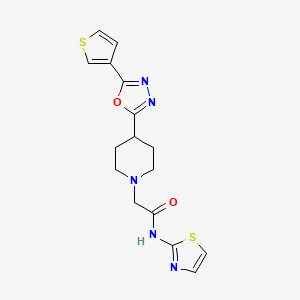
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)
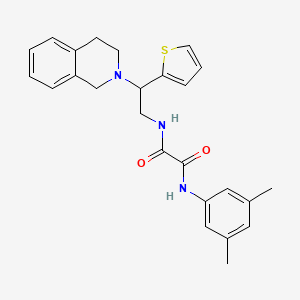
![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)
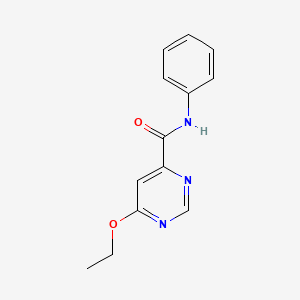
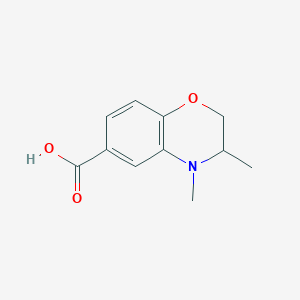
![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)
